6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

Parkinson's disease Neuroprotection Enzyme inhibition

Procure this specific quinoline carboxamide to ensure experimental reproducibility in neurodegenerative disease models. Its unique, quantifiable polypharmacology profile—potent MAO-B inhibition (IC50=10 nM) combined with moderate AChE (IC50=330 nM) and CYP3A4 (IC50=3,500 nM) activity—cannot be replicated by generic MAO-B inhibitors like selegiline. This defined multi-target engagement is critical for accurately modeling complex disease cascades and de-risking drug-drug interaction studies. Secure a well-characterized tool compound with a validated 5,000-fold selectivity over mannose-6-phosphate isomerase.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
Cat. No. B5828858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C21H24N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h6-14H,5H2,1-4H3,(H,22,24)
InChIKeyLHBXPLILPDJALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 39 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide: A Selective MAO-B Inhibitor for Neurological Research Procurement


6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide is a synthetic quinoline carboxamide derivative . Characterized by an ethoxy group at the 6-position and a phenyl-substituted carboxamide at the 1-position, this compound has been identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B) [1]. Unlike non-specific MAO inhibitors, this compound exhibits a distinct polypharmacology profile, including moderate inhibition of acetylcholinesterase (AChE) and cytochrome P450 3A4 (CYP3A4) [1]. This unique activity signature makes it a valuable tool compound for investigating neurodegenerative pathways, particularly in Parkinson's disease research, where selective MAO-B inhibition is therapeutically relevant [2].

6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide: Why Broad-Spectrum MAO Inhibitors Are Not Equivalent


Substituting this compound with a non-selective or alternative MAO inhibitor introduces significant scientific and procurement risk due to its unique and quantifiable selectivity profile. While many MAO inhibitors, such as selegiline and rasagiline, primarily target MAO-B [1], this compound's activity is distinguished by a moderate and defined polypharmacology that includes AChE and CYP3A4 inhibition [2]. Using a generic MAO-B inhibitor would fail to replicate this multi-target engagement, which is critical for studies investigating complex neurodegenerative cascades [3]. Furthermore, its specific IC50 values against these off-targets provide a predictable baseline for assessing potential drug-drug interactions and cholinergic effects, a level of characterization absent in less-well-studied analogs [2]. The quantitative evidence below demonstrates why this specific compound cannot be interchanged with other MAO-B inhibitors without compromising experimental reproducibility and data interpretability.

6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide: Quantitative Evidence for Differentiated Procurement


6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide: MAO-B Inhibition Potency Comparable to Clinical Standards

The compound demonstrates potent inhibition of human recombinant MAO-B with an IC50 of 10 nM [1]. This potency is directly comparable to clinically approved MAO-B inhibitors such as selegiline (IC50 = 6.8 nM) and rasagiline (IC50 = 4.43 nM in rat brain) [2], and it is significantly more potent than safinamide (IC50 = 98 nM) . This places the compound within the same high-potency bracket as first-line therapeutics for Parkinson's disease, making it a highly relevant tool for preclinical studies.

Parkinson's disease Neuroprotection Enzyme inhibition

6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide: Defined Multi-Target Polypharmacology Profile

Beyond MAO-B inhibition, this compound exhibits a well-characterized secondary pharmacology profile. It inhibits human acetylcholinesterase (AChE) with an IC50 of 330 nM and human cytochrome P450 3A4 (CYP3A4) with an IC50 of 3,500 nM [1]. This contrasts with more selective MAO-B inhibitors like selegiline and rasagiline, which have minimal activity at these targets. The AChE inhibition, while moderate (e.g., ~30-50x weaker than donepezil's IC50 of 6.7-11.6 nM ), may contribute to cholinergic effects relevant for cognitive aspects of neurodegeneration. The CYP3A4 inhibition is significant for predicting potential drug-drug interactions in vivo.

Polypharmacology Alzheimer's disease Drug-drug interaction

6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide: Quantified Selectivity Over a Structurally Unrelated Enzyme

The compound demonstrates a significant selectivity window against mannose-6-phosphate isomerase, a key enzyme in carbohydrate metabolism. It inhibits this target with an IC50 of 50,000 nM (50 µM) [1]. This represents a 5,000-fold selectivity for MAO-B over mannose-6-phosphate isomerase (IC50 ratio of 50,000 nM / 10 nM). This data point provides a quantitative measure of the compound's specificity and reduces the likelihood of confounding metabolic effects in cellular and in vivo models, offering a cleaner pharmacological profile compared to less well-characterized quinoline derivatives.

Selectivity Carbohydrate metabolism Specificity

6-Ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide: High-Impact Research Scenarios Based on Quantified Evidence


Preclinical Parkinson's Disease Research: A Potent and Multi-Target MAO-B Inhibitor

This compound is ideally suited for in vitro and in vivo models of Parkinson's disease. Its potent MAO-B inhibition (IC50 = 10 nM) [1] is comparable to clinical standards, making it a relevant tool for studying dopaminergic neuroprotection. Furthermore, its defined activity on AChE (IC50 = 330 nM) and CYP3A4 (IC50 = 3,500 nM) [1] allows researchers to explicitly model and account for polypharmacological effects, which are often a confounding variable in preclinical studies. The high selectivity over mannose-6-phosphate isomerase (5,000-fold) [2] adds an extra layer of confidence in the compound's specificity.

Multi-Target Drug Discovery for Complex Neurodegenerative Disorders

In the context of Alzheimer's disease or mixed dementia, where both monoaminergic and cholinergic systems are implicated, this compound's balanced MAO-B and AChE inhibition profile is a strategic advantage [1]. It serves as a validated starting point for medicinal chemistry optimization or as a unique chemical probe to dissect the interplay between these two critical neurotransmitter systems. Its well-defined off-target profile enables more accurate interpretation of complex in vivo behavioral and biochemical data.

ADME-Tox and Drug-Drug Interaction (DDI) Studies

The quantified CYP3A4 inhibition (IC50 = 3,500 nM) [1] makes this compound an excellent tool for academic and industrial ADME-Tox studies. It can be used as a reference compound to calibrate CYP3A4 inhibition assays or to study the consequences of moderate CYP3A4 inhibition in vivo. This data is crucial for predicting potential drug-drug interactions and de-risking new chemical entities in the same chemical space.

Quote Request

Request a Quote for 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.